6-Amino-3-bromo-2-chlorobenzoic acid
Overview
Description
6-Amino-3-bromo-2-chlorobenzoic acid is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
6-Amino-3-bromo-2-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
The primary target of Benzoic acid, 6-amino-3-bromo-2-chloro- is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein in humans that plays a crucial role in glucose regulation. It is responsible for about 90% of the glucose reabsorption in the kidney . Inhibiting SGLT2 can lead to the reduction of blood glucose levels .
Mode of Action
Benzoic acid, 6-amino-3-bromo-2-chloro- interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the kidneys . This leads to an increase in glucose excretion and a decrease in blood glucose levels . The compound’s interaction with SGLT2 is a result of its specific chemical structure, which allows it to bind effectively to the transporter .
Biochemical Pathways
The compound affects the glucose metabolic pathway. By inhibiting SGLT2, it prevents glucose reabsorption in the kidneys, leading to increased glucose excretion . This results in lowered blood glucose levels, which can be beneficial in the management of diabetes .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to understand its bioavailability and potential drug interactions.
Result of Action
The primary result of the action of Benzoic acid, 6-amino-3-bromo-2-chloro- is a decrease in blood glucose levels . By inhibiting SGLT2, it increases glucose excretion and reduces glucose reabsorption in the kidneys . This can lead to improved glycemic control in individuals with diabetes .
Action Environment
The action of Benzoic acid, 6-amino-3-bromo-2-chloro- is influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the body, such as food or other medications, can potentially interact with the compound and affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-amino-3-bromo-2-chloro- typically involves multiple steps, starting from readily available starting materials. One common route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Halogenation: Bromination and chlorination of the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Carboxylation: Introduction of the carboxyl group to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, halogenation, and reduction processes, optimized for high yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 3-Bromo-2-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
Uniqueness
6-Amino-3-bromo-2-chlorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and chloro groups on the benzene ring allows for unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
6-amino-3-bromo-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQXRSNOIQEAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184394 | |
Record name | Benzoic acid, 6-amino-3-bromo-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-19-1 | |
Record name | Benzoic acid, 6-amino-3-bromo-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 6-amino-3-bromo-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-3-bromo-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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